
An In-depth Technical Guide to 1-(3-
methylenecyclobutyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-(3-

Methylenecyclobutyl)ethanone

Cat. No.: B2708863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(3-methylenecyclobutyl)ethanone is a unique ketone-containing organic compound with a

strained cyclobutane ring and an exocyclic double bond. While specific experimental data for

this compound is limited in publicly accessible literature, this guide provides a comprehensive

overview of its known identifiers, computed properties, and extrapolations of its likely chemical

behavior and potential biological significance based on related chemical structures. This

document aims to serve as a foundational resource for researchers interested in the synthesis,

characterization, and potential applications of this and similar molecules.

Chemical Identifiers and Physical Properties
Precise identification of a chemical entity is critical for regulatory compliance, patent

applications, and scientific communication. The following tables summarize the key identifiers

and computed physicochemical properties for 1-(3-methylenecyclobutyl)ethanone.

Table 1: Chemical Identifiers for 1-(3-methylenecyclobutyl)ethanone[1]
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Identifier Type Value

CAS Number 25303-66-6

IUPAC Name 1-(3-methylidenecyclobutyl)ethanone

Molecular Formula C₇H₁₀O

SMILES CC(=O)C1CC(=C)C1

InChI
InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-

4H2,2H3

InChIKey HZQIYEIIXARJKB-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of 1-(3-methylenecyclobutyl)ethanone[1]

Property Value

Molecular Weight 110.15 g/mol

XLogP3 1.1

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 1

Exact Mass 110.0732 g/mol

Topological Polar Surface Area 17.1 Å²

Heavy Atom Count 8

Complexity 127

Potential Synthetic Routes
While a specific, detailed experimental protocol for the synthesis of 1-(3-
methylenecyclobutyl)ethanone is not readily available in the surveyed literature, established

organic synthesis methodologies for related cyclobutane and ketone derivatives can provide a
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logical framework for its preparation. A plausible approach involves a [2+2] photocycloaddition

reaction, a common method for forming cyclobutane rings.

Proposed Synthesis Workflow: [2+2] Photocycloaddition
A potential synthetic route could involve the photochemical [2+2] cycloaddition of allene with an

appropriate α,β-unsaturated ketone precursor. This method is a powerful tool for constructing

four-membered rings.

Allene + 
 α,β-Unsaturated Ketone

[2+2] Photocycloaddition 
 (UV light)

1-(3-methylenecyclobutyl)ethanone

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(3-methylenecyclobutyl)ethanone.

General Experimental Protocol for [2+2]
Photocycloaddition
The following is a generalized protocol based on known procedures for similar reactions.

Optimization of reaction conditions, including solvent, temperature, and irradiation time, would

be necessary.

Reactant Preparation: The α,β-unsaturated ketone precursor and a molar excess of allene

are dissolved in a suitable photochemically inert solvent (e.g., acetonitrile, acetone) in a

quartz reaction vessel.

Reaction Setup: The reaction mixture is deoxygenated by bubbling with nitrogen or argon for

a sufficient period. The vessel is sealed and placed in a photochemical reactor equipped with
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a UV lamp (e.g., medium-pressure mercury lamp).

Irradiation: The mixture is irradiated with UV light while maintaining a constant temperature,

typically at or below room temperature, with continuous stirring.

Monitoring: The reaction progress is monitored by techniques such as thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 1-(3-
methylenecyclobutyl)ethanone.

Spectroscopic Characterization (Predicted)
No experimental spectra for 1-(3-methylenecyclobutyl)ethanone have been identified in the

public domain. However, based on its chemical structure, the expected spectroscopic features

can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl

methyl protons (a singlet), the protons on the cyclobutane ring (multiplets), and the exocyclic

methylene protons (likely a singlet or a narrow multiplet).

¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon,

the carbons of the double bond, the carbons of the cyclobutane ring, and the acetyl methyl

carbon.

Infrared (IR) Spectroscopy
The IR spectrum of 1-(3-methylenecyclobutyl)ethanone is anticipated to display

characteristic absorption bands for the carbonyl group (C=O stretch) typically in the region of

1700-1725 cm⁻¹, and for the carbon-carbon double bond (C=C stretch) around 1650 cm⁻¹. C-H

stretching and bending vibrations for the alkyl and vinyl groups would also be present.

Mass Spectrometry (MS)
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In mass spectrometry, 1-(3-methylenecyclobutyl)ethanone would be expected to show a

molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for

cyclic ketones often involve alpha-cleavage adjacent to the carbonyl group, as well as

rearrangements and cleavages of the cyclobutane ring.[2]

1-(3-methylenecyclobutyl)ethanone

Electron Ionization

Molecular Ion [M]⁺

Fragmentation

[M - CH₃]⁺ [M - C₂H₄]⁺ (Retro [2+2]) Other Fragments

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Biological Activity and Signaling Pathways
There is currently no specific information available regarding the biological activity or

associated signaling pathways of 1-(3-methylenecyclobutyl)ethanone. However, the

cyclobutane moiety is present in a number of biologically active natural products and synthetic

compounds.[3][4] These compounds have demonstrated a wide range of activities, including

antimicrobial, antiviral, and anticancer effects.[4]
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The presence of the α,β-unsaturated ketone functionality in a strained ring system suggests

potential reactivity towards biological nucleophiles, which could be a basis for future

investigation into its pharmacological properties.

1-(3-methylenecyclobutyl)ethanone
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Caption: Hypothetical interaction with a biological target.

Conclusion and Future Directions
1-(3-methylenecyclobutyl)ethanone represents a chemical entity with a well-defined structure

but a significant lack of empirical data. This guide has consolidated the available information on

its identifiers and computed properties while proposing logical avenues for its synthesis and

characterization based on established chemical principles. The potential for biological activity,

inferred from its structural motifs, warrants further investigation. Future research should focus

on the development of a reliable synthetic protocol, followed by comprehensive spectroscopic

analysis to confirm its structure and a thorough evaluation of its biological properties. Such

studies will be crucial in unlocking the potential of this and related molecules for applications in

medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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